Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate
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Overview
Description
Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate is a chemical compound with the molecular formula C11H9NO4 It is a derivative of indoline, a bicyclic compound consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst to form indoles . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-dioxo-1H-indoline-5-carboxylate: Similar in structure but lacks the methyl group at the 1-position.
Methyl 1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate: Another related compound with a different core structure.
Uniqueness
Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
methyl 1-methyl-2,3-dioxoindole-5-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-12-8-4-3-6(11(15)16-2)5-7(8)9(13)10(12)14/h3-5H,1-2H3 |
InChI Key |
HENVEYFKOOGIOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)C(=O)C1=O |
Origin of Product |
United States |
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